Cas no 2287274-24-0 (1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane structure](https://ja.kuujia.com/scimg/cas/2287274-24-0x500.png)
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane 化学的及び物理的性質
名前と識別子
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- 2287274-24-0
- 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
- EN300-6761121
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- インチ: 1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7H2
- InChIKey: GFCLIJBWALPKNN-UHFFFAOYSA-N
- ほほえんだ: IC12CC(C3C=CC=C(C=3)[N+](=O)[O-])(C1)C2
計算された属性
- せいみつぶんしりょう: 314.97563g/mol
- どういたいしつりょう: 314.97563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 45.8Ų
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761121-0.5g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 0.5g |
$2376.0 | 2023-05-30 | ||
Enamine | EN300-6761121-2.5g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 2.5g |
$4851.0 | 2023-05-30 | ||
Enamine | EN300-6761121-5.0g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 5g |
$7178.0 | 2023-05-30 | ||
Enamine | EN300-6761121-0.25g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 0.25g |
$2277.0 | 2023-05-30 | ||
Enamine | EN300-6761121-0.05g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 0.05g |
$2079.0 | 2023-05-30 | ||
Enamine | EN300-6761121-10.0g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 10g |
$10643.0 | 2023-05-30 | ||
Enamine | EN300-6761121-0.1g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 0.1g |
$2178.0 | 2023-05-30 | ||
Enamine | EN300-6761121-1.0g |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
2287274-24-0 | 1g |
$2475.0 | 2023-05-30 |
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentaneに関する追加情報
Introduction to 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane (CAS No. 2287274-24-0)
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane (CAS No. 2287274-24-0) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinctive bicyclo[1.1.1]pentane core and functional groups, offers a range of potential applications in drug discovery, material synthesis, and chemical research.
The bicyclo[1.1.1]pentane scaffold is a highly strained and rigid structure that imparts unique physical and chemical properties to the molecule. The presence of the iodo and 3-nitrophenyl substituents further enhances the compound's reactivity and functional versatility, making it a valuable building block for various synthetic transformations.
In recent years, the bicyclo[1.1.1]pentane core has been extensively studied for its potential in drug design and development. The rigidity of this scaffold can help in optimizing the pharmacokinetic properties of drug candidates, such as improving solubility, metabolic stability, and bioavailability. Additionally, the iodo group can serve as a handle for further functionalization or as a label for imaging studies.
The 3-nitrophenyl substituent is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its reactivity in various chemical reactions. This makes 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane an attractive candidate for use in photochemical processes and as a precursor for the synthesis of more complex molecules.
Recent research has highlighted the potential of bicyclo[1.1.1]pentane derivatives in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with this scaffold showed promising activity against certain cancer cell lines due to their ability to disrupt specific protein-protein interactions.
Another area of interest is the use of bicyclo[1.1.1]pentane derivatives in materials science. The rigid structure of these compounds can be leveraged to create advanced materials with tailored mechanical and optical properties. For example, researchers at the University of California have explored the use of bicyclo[1.1.1]pentane-based polymers in the development of high-performance coatings and adhesives.
The synthesis of 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of bicyclo[1.1.1]pentane with iodine followed by substitution with a nitrobenzene derivative under appropriate conditions.
The characterization of this compound often relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity. These methods provide detailed insights into the molecular conformation and electronic properties of 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane.
In conclusion, 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane (CAS No. 2287274-24-0) is a versatile compound with significant potential in various scientific disciplines. Its unique structural features and functional groups make it an important molecule for further research and development in drug discovery, materials science, and chemical synthesis.
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